molecular formula C12H18N2 B1517166 1-butyl-2,3-dihydro-1H-indol-6-amine CAS No. 1019630-54-6

1-butyl-2,3-dihydro-1H-indol-6-amine

Cat. No. B1517166
M. Wt: 190.28 g/mol
InChI Key: KXVGOCNJGSJIGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for 1-butyl-2,3-dihydro-1H-indol-6-amine is 1S/C12H18N2/c1-2-3-7-14-8-6-10-4-5-11(13)9-12(10)14/h4-5,9H,2-3,6-8,13H2,1H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1-butyl-2,3-dihydro-1H-indol-6-amine has a molecular weight of 190.29 g/mol . It is a liquid at room temperature .

Scientific Research Applications

  • Cancer Treatment

    • Indole derivatives have been found to have potential applications in the treatment of cancer .
    • They have been found to inhibit the growth of cancer cells .
    • The specific methods of application or experimental procedures are not mentioned in the source .
    • The outcomes of these applications are also not specified in the source .
  • Antiviral Activity

    • Indole derivatives have been found to have antiviral properties .
    • Specific indole derivatives have been found to inhibit the influenza A virus and the Coxsackie B4 virus .
    • The specific methods of application or experimental procedures are not mentioned in the source .
    • The outcomes of these applications are also not specified in the source .
  • Flavour and Fragrance Applications

    • Indole has value for flavour and fragrance applications, for example, in the food industry or perfumery .
    • Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants .
    • Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
  • Antioxidant Activity

    • Indole derivatives exhibit significant free radical scavenging activities .
    • They mimic the structure of peptides and bind reversibly to enzymes .
    • These properties make them beneficial for promoting estrogen metabolism in humans .
  • Anti-Inflammatory Activity

    • Indole derivatives are widely used as anti-inflammatory drugs .
    • They help in reducing inflammation by inhibiting the production of certain substances in the body .
  • Antimicrobial Activity

    • Indole derivatives possess antimicrobial properties .
    • They inhibit the growth of various types of bacteria and fungi .
  • Antidepressant Activity

    • Indole derivatives have been found to have antidepressant properties .
    • They interact with various receptors in the brain to help alleviate symptoms of depression .
  • Antihistaminic Activity

    • Indole derivatives can act as antihistamines .
    • They can help reduce allergic reactions by blocking the action of histamine .
  • Antiparkinson Activity

    • Indole derivatives have been found to have antiparkinson properties .
    • They can help manage symptoms of Parkinson’s disease by interacting with various receptors in the brain .
  • Antitumor Activity

    • Indole derivatives have been found to have antitumor properties .
    • They can inhibit the growth of tumor cells .
  • Tubulin Inhibitors

    • Indole derivatives can act as tubulin inhibitors .
    • They can prevent the polymerization of tubulin, thereby inhibiting cell division .
  • Receptor Inhibitors

    • Indole derivatives can act as receptor inhibitors .
    • They can block the action of various receptors, thereby modulating various physiological processes .

properties

IUPAC Name

1-butyl-2,3-dihydroindol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-3-7-14-8-6-10-4-5-11(13)9-12(10)14/h4-5,9H,2-3,6-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVGOCNJGSJIGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-2,3-dihydro-1H-indol-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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